(Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
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Overview
Description
(Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate is a chemical compound with the molecular formula C19H32O2 and a molecular weight of 292.45618 g/mol . It is also known by its CAS number 84642-67-1 . This compound is characterized by its unique structure, which includes an octahydro-4,7-methano-1H-inden-5-yl group attached to a methyl 2-ethylhexanoate moiety .
Preparation Methods
The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate involves several steps. One common method includes the esterification of 2-ethylhexanoic acid with (Octahydro-4,7-methano-1H-inden-5-yl)methanol . The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
(Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate undergoes various chemical reactions, including:
Scientific Research Applications
(Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate can be compared with other similar compounds such as:
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetate: This compound has a similar structure but with an acetate group instead of the 2-ethylhexanoate group.
(Octahydro-4,7-methano-1H-inden-5-yl)methyl propionate: Another similar compound with a propionate group.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
84642-67-1 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanylmethyl 2-ethylhexanoate |
InChI |
InChI=1S/C19H32O2/c1-3-5-7-13(4-2)19(20)21-12-15-10-14-11-18(15)17-9-6-8-16(14)17/h13-18H,3-12H2,1-2H3 |
InChI Key |
GWEYJKIUFUDTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
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